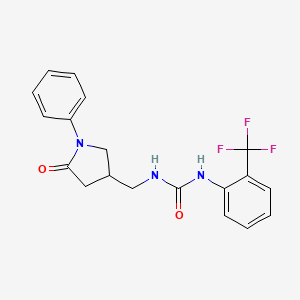
(1-(6-(4-Fluorophenyl)pyridazin-3-yl)piperidin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with several functional groups, including a pyridazine ring, a piperidine ring, a piperazine ring, a methylsulfonyl group, and a fluorophenyl group. These functional groups could potentially give the compound a variety of interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the piperidine and piperazine rings might be formed through a cyclization reaction, while the pyridazine ring could be formed through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The presence of nitrogen in the rings would likely make them aromatic, contributing to the stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the fluorine atom on the phenyl group could potentially be replaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of several nitrogen atoms could make the compound basic, while the fluorine atom could make it somewhat polar .Scientific Research Applications
Analgesic and Anti-inflammatory Applications
A study by Gökçe et al. (2005) synthesized derivatives related to the queried compound and evaluated them for analgesic and anti-inflammatory activities. Among these derivatives, one compound exhibited significant analgesic activity surpassing acetylsalicylic acid and showed anti-inflammatory activity comparable to indometacin without causing gastric ulcerogenic effects. This points to the potential of such compounds in developing new analgesic and anti-inflammatory agents with fewer side effects (Gökçe, Şahin, Kuepeli, & Yeşilada, 2005).
Receptor Agonist Activity
Vacher et al. (1999) explored derivatives of 2-pyridinemethylamine for their selectivity and potency as 5-HT1A receptor agonists. Incorporating a fluorine atom into the structure significantly enhanced the oral activity of these ligands, indicating the importance of structural modifications for achieving desired biological activities. This research underscores the compound's relevance in developing treatments for conditions modulated by the 5-HT1A receptor, such as depression (Vacher, Bonnaud, Funes, Jubault, Koek, Assié, Cosi, & Kleven, 1999).
Structural and Pharmacological Investigations
Prasad et al. (2018) synthesized a novel bioactive heterocycle related to the queried compound, which was evaluated for antiproliferative activity. The structure was characterized using various spectroscopic methods, and the crystal structure was determined, providing insights into the compound's molecular configuration and potential interactions. This research contributes to the understanding of structure-activity relationships and the design of new therapeutic agents (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).
Future Directions
Properties
IUPAC Name |
[1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidin-3-yl]-(4-methylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN5O3S/c1-31(29,30)27-13-11-25(12-14-27)21(28)17-3-2-10-26(15-17)20-9-8-19(23-24-20)16-4-6-18(22)7-5-16/h4-9,17H,2-3,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSBUGLELZKPHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2945027.png)
![Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2945029.png)
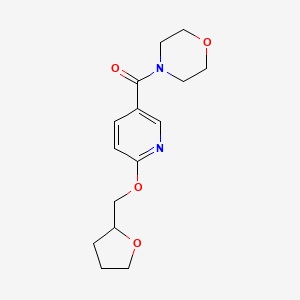
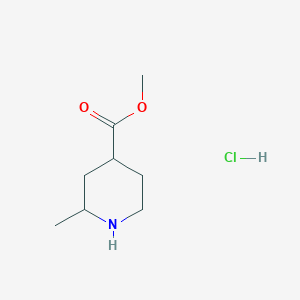
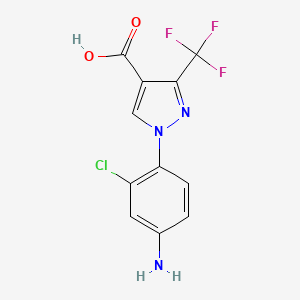
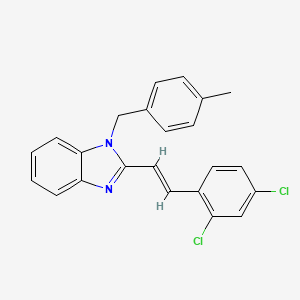
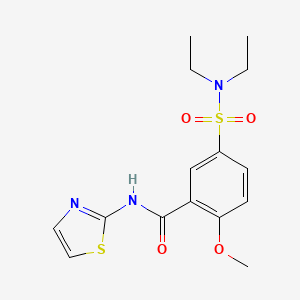
![2-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-propionic acid](/img/structure/B2945038.png)
![8-(3,4-Dimethylbenzoyl)-6-[(3-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2945039.png)



